N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
CAS No.:
Cat. No.: VC15302061
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O5 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
| Standard InChI | InChI=1S/C21H23N3O5/c1-13(2)12-28-16-8-5-14(6-9-16)21(25)22-20-19(23-29-24-20)15-7-10-17(26-3)18(11-15)27-4/h5-11,13H,12H2,1-4H3,(H,22,24,25) |
| Standard InChI Key | PLGPJNWZRCIUGL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Introduction
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of oxadiazoles, which are known for their diverse pharmacological and chemical properties. This compound combines a benzamide moiety with an oxadiazole ring, which is further substituted with a dimethoxyphenyl group and a 2-methylpropoxy group. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of new drugs.
Synthesis Methods
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the benzamide and alkyl ether groups. Common methods include:
-
Condensation Reactions: Used to form the oxadiazole ring from appropriate precursors.
-
Amidation: To attach the benzamide moiety to the oxadiazole ring.
-
Alkylation: For introducing the 2-methylpropoxy group.
Synthesis Steps
-
Formation of Oxadiazole Precursor: This involves reacting a suitable nitrile oxide with a terminal alkyne or an alkene to form the oxadiazole ring.
-
Attachment of Benzamide Moiety: The oxadiazole ring is then coupled with a benzoyl chloride derivative in the presence of a base.
-
Introduction of 2-Methylpropoxy Group: This step typically involves an alkylation reaction using a suitable alkyl halide.
Potential Applications
Given its complex structure, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide may have potential applications in various fields:
-
Pharmaceuticals: The presence of both oxadiazole and benzamide moieties suggests potential biological activity, such as anti-inflammatory or antimicrobial effects.
-
Agricultural Chemicals: Oxadiazoles are sometimes used as pesticides or plant growth regulators.
Potential Biological Activities Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways. |
| Antimicrobial | May exhibit activity against certain bacteria or fungi. |
| Pesticidal | Could be used to control pests in agricultural settings. |
Future Research Directions Table
| Direction | Description |
|---|---|
| Biological Screening | Evaluate the compound's activity against various biological targets. |
| SAR Studies | Modify the compound to improve its pharmacological profile. |
| Pharmacokinetic Studies | Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume